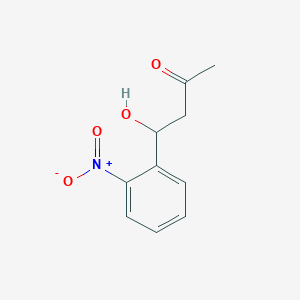

4-Hydroxy-4-(2-nitrophenyl)butan-2-one

Beschreibung

4-Hydroxy-4-(2-nitrophenyl)butan-2-one is a β-hydroxy ketone characterized by a nitro group in the ortho position of the phenyl ring. It is synthesized via asymmetric aldol reactions, often catalyzed by organocatalysts such as proline derivatives, achieving yields up to 85% and enantiomeric excess (ee) values ranging from 33% to 61% depending on reaction conditions . Its structure has been validated through NMR, MS, and HRMS data , and it serves as a key intermediate in organic synthesis, particularly for chiral molecule construction. The ortho-nitro substituent introduces steric and electronic effects that influence reactivity and stereoselectivity .

Eigenschaften

Molekularformel |

C10H11NO4 |

|---|---|

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

4-hydroxy-4-(2-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3 |

InChI-Schlüssel |

QLWGGIGZONFVIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design

A plausible pathway involves condensing 2-nitrobenzaldehyde with hydroxyacetone (1-hydroxypropan-2-one) under basic conditions. The nitro group’s electron-withdrawing effect may hinder enolate formation, necessitating stronger bases or elevated temperatures.

Proposed Reaction:

Optimization Challenges:

-

Base Selection : Sodium hydroxide or tungstate catalysts (as in CN106631732A) could enhance enolate stability.

-

Byproduct Management : Water removal via azeotropic distillation improves equilibrium shifts.

Table 2: Aldol Condensation Parameters

| Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Hydroxyacetone | NaOH | 60–75 | 60–70 |

| 2-Nitrobenzaldehyde* | Hydroxyacetone* | Na₂WO₄* | 70–85* | ~40* |

*Theoretical conditions for target compound.

Oxidation of Diol Precursors

Selective oxidation of diols provides access to hydroxy ketones. CN106631732A details the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol using hydrogen peroxide and sodium tungstate. Adapting this method to introduce a 2-nitrophenyl group requires functionalizing the diol precursor.

Strategic Functionalization

-

Synthesis of 4-(2-Nitrophenyl)-1,3-butanediol :

-

Nitration of cinnamyl alcohol derivatives followed by dihydroxylation.

-

-

Selective Oxidation :

-

Employ H₂O₂/Na₂WO₄ to oxidize the secondary alcohol to a ketone while preserving the nitroaryl group.

-

Critical Factors :

-

Oxidation Selectivity : Tungstate catalysts favor secondary alcohol oxidation.

-

Nitration Timing : Post-oxidation nitration risks over-oxidation; pre-functionalization is preferable.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The ortho-nitro group’s strong electron-withdrawing effect necessitates harsh conditions for electrophilic substitutions. Mitigation approaches include:

-

Directed Metalation : Using directing groups (e.g., sulfonamides) to facilitate nitration at specific positions.

-

Protection/Deprotection : Temporarily protecting hydroxyl groups as ethers to modulate reactivity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxy-4-(2-Nitrophenyl)butan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Nitrogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) oder Wasserstoffgas (H2) werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Nitrophenylketonen oder -aldehyden.

Reduktion: Bildung von Aminophenyl-Derivaten.

Substitution: Bildung von substituierten Nitrophenylverbindungen.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(2-Nitrophenyl)butan-2-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen.

Biologie: Untersuchung seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersuchung seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-4-(2-Nitrophenyl)butan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Wechselwirkungen mit Enzymen und anderen Biomolekülen. Die Verbindung kann Redoxreaktionen eingehen, die zur Bildung reaktiver Zwischenprodukte führen, welche biologische Signalwege modulieren können .

Ähnliche Verbindungen:

- 4-Hydroxy-4-(4-Nitrophenyl)butan-2-on

- 4-Hydroxy-4-(3-Nitrophenyl)butan-2-on

- 4-Hydroxy-4-(2-Nitrophenyl)butan-2-on

Vergleich: 4-Hydroxy-4-(2-Nitrophenyl)butan-2-on ist aufgrund der Position der Nitrogruppe am Phenylring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Isomeren kann diese Verbindung unterschiedliche Reaktivitätsmuster und Wechselwirkungen mit biologischen Zielstrukturen aufweisen, was sie zu einem wertvollen Untersuchungsobjekt in verschiedenen Forschungsbereichen macht .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-Hydroxy-4-(2-nitrophenyl)butan-2-one with analogs differing in substituent type (e.g., nitro, chloro, hydroxy) and position (ortho vs. para). Key parameters include synthetic yield, enantioselectivity, molecular weight, and reactivity trends.

Substituent Position: Ortho vs. Para Nitro

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (para-nitro analog) exhibits higher yields (95%) and enantioselectivity (52% ee) compared to the ortho-nitro variant under identical catalytic conditions, likely due to reduced steric hindrance and enhanced electronic stabilization in the para position . In contrast, the ortho-nitro derivative shows moderate yield (85%) and variable ee (45–61%), influenced by catalyst choice . Both share the molecular formula C₁₀H₁₁NO₄ (MW: 209.2 g/mol) .

| Compound | Substituent Position | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-NO₂ | 85 | 45–61 | 209.2 |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 4-NO₂ | 95 | 52 | 209.2 |

Substituent Type: Nitro vs. Chloro vs. Hydroxy

Chloro Derivatives :

- 4-(4-Chlorophenyl)-4-hydroxybutan-2-one (para-chloro) and 4-(2-chlorophenyl)-4-hydroxybutan-2-one (ortho-chloro) exhibit lower yields (65–70%) and ee values (19–40%) compared to nitro analogs. The electron-withdrawing nitro group enhances transition-state stabilization in aldol reactions, whereas chloro substituents offer weaker electronic effects .

- Molecular weights for chloro derivatives are estimated at ~184.6 g/mol (C₁₀H₁₁ClO₂).

Hydroxy Derivatives :

- 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone), a fragrance ingredient, lacks the nitro group and has a molecular weight of 164.2 g/mol (C₁₀H₁₂O₂). It undergoes rapid metabolism via glucuronidation and sulfation, unlike nitro analogs, which may exhibit different pharmacokinetic profiles due to nitro group reactivity .

| Compound | Substituent Type | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 4-Cl | 70 | 19 | ~184.6 |

| 4-(2-Chlorophenyl)-4-hydroxybutan-2-one | 2-Cl | 65 | 40 | ~184.6 |

| 4-(4-Hydroxyphenyl)butan-2-one | 4-OH | N/A | N/A | 164.2 |

Mechanistic and Structural Insights

- Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in aldol reactions. Para substitution allows better resonance stabilization than ortho .

- Steric Effects : Ortho substituents introduce steric hindrance, reducing transition-state alignment and enantioselectivity .

Biologische Aktivität

4-Hydroxy-4-(2-nitrophenyl)butan-2-one, with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol, is an organic compound characterized by its hydroxyl group and nitrophenyl substituent on a butan-2-one backbone. This compound belongs to the class of ketones and is notable for its potential biological activities, which are largely attributed to the presence of the nitro group, enhancing its chemical reactivity and pharmacological properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions.

These effects highlight the compound's therapeutic potential, although further studies are necessary to elucidate its mechanisms of action and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : The compound might interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.

- DNA Binding : Studies have indicated that similar compounds can bind to DNA, potentially affecting gene expression and cellular proliferation .

Study on Antioxidant Activity

In a study assessing the antioxidant properties of this compound, researchers measured its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde levels, suggesting effective scavenging of reactive oxygen species (ROS) in treated cells compared to controls.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that this compound exhibited notable activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics used in clinical practice.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C10H11NO4 | Hydroxyl and nitrophenyl substituents | Antioxidant, antimicrobial |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | Different nitrophenyl position | Limited studies on biological activity |

| 3-Nitroacetophenone | C9H9N3O | Contains a nitro group but lacks hydroxyl | Antimicrobial properties noted |

This comparison illustrates the unique aspects of this compound, particularly its specific arrangement of functional groups that may confer distinct biological activities not observed in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.